molecular formula C13H13NO2 B555659 3-(2-Naphthyl)-D-alanine CAS No. 76985-09-6

3-(2-Naphthyl)-D-alanine

Cat. No.: B555659
CAS No.: 76985-09-6
M. Wt: 215,25 g/mole
InChI Key: JPZXHKDZASGCLU-GFCCVEGCSA-N
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Description

3-(2-Naphthyl)-D-alanine is an unnatural amino acid. The L-enantiomer has been incorporated into E. coli, allowing for further understanding of protein function .


Synthesis Analysis

The chemo-enzymatic synthesis of 3-(2-naphthyl)-L-alanine was achieved by an aminotransferase from the extreme thermophile, Thermococcus profundus. The synthesis involved transamination between its corresponding α-keto acid, 3-(2-naphthyl)pyruvate (NPA), and L-glutamate (Glu) at 70 °C, resulting in the formation of Nal precipitate .


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases .


Chemical Reactions Analysis

The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .

Scientific Research Applications

  • Synthesis and Biological Activities in Medicinal Chemistry : 3-(2-Naphthyl)-D-alanine has been utilized in the synthesis of cholecystokinin analogs. These analogs show promise as full agonists with reduced potencies on rat pancreatic acini and guinea pig brain membranes (Rodriguez et al., 1991).

  • Applications in Enzyme Catalysis for Unnatural Amino Acids : It has been used in multistep enzyme-catalyzed reactions, demonstrating its importance in obtaining enantiomerically pure isomers of synthetic α-amino acids, crucial for drug discovery research (D’Arrigo & Tessaro, 2012).

  • Radioisotope Labeling in Biochemical Studies : This compound has been used in the synthesis of high specific activity specifically labeled tritiated peptides, offering insights into the labeling of peptides for biochemical analysis (Parnes & Shelton, 1984).

  • Genetic Engineering Applications : The incorporation of this compound into proteins in Escherichia coli has been achieved, indicating its potential in expanding the genetic code and understanding protein function (Wang, Brock, & Schultz, 2002).

  • Cyclometalation in Organic Chemistry : Its application in cyclometalation reactions, important in the synthesis of complex organic compounds, has been documented (Vicente et al., 2009).

  • Computational Chemical Studies : It has been a subject in computational chemical studies for understanding chiral stationary phase models, which are significant in analytical chemistry (Topiol & Sabio, 1989).

  • Chemo-enzymatic Synthesis : Used in the chemo-enzymatic synthesis of 3-(2-naphthyl)-L-alanine by aminotransferase from the extreme thermophile, Thermococcus profundus, indicating its role in enzymatic synthesis processes (Hanzawa et al., 2001).

  • Synthesis and Microbiological Activities : Research has been done on its derivatives for potential use as growth inhibitors of various microorganisms, highlighting its potential in antimicrobial studies (McCord et al., 1976).

  • Catalytic Enantioselective Synthesis : this compound has been used in catalytic enantioselective synthesis, demonstrating its importance in stereoselective organic synthesis (Jew et al., 2003).

  • Catalytic Cycloaddition Reactions : It has been employed in catalytic enantioselective cycloaddition reactions, a key area in organic synthesis (Ishihara & Fushimi, 2008).

Safety and Hazards

The safety data sheet for 3-(2-Naphthyl)-D-alanine suggests that it should not be released into the environment. It also recommends ensuring adequate ventilation, using personal protective equipment as required, and avoiding dust formation .

Mechanism of Action

Target of Action

The primary targets of 3-(2-Naphthyl)-D-alanine are Tyrosine–tRNA ligase, cytoplasmic , Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 , and Prothrombin . These proteins play crucial roles in protein synthesis, protein folding, and blood coagulation, respectively .

Mode of Action

This compound interacts with its targets through a process known as transamination . This involves the transfer of an amino group from one molecule (in this case, L-glutamate) to another (3-(2-Naphthyl)pyruvate), resulting in the synthesis of this compound .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the amino acid metabolism pathway . The transamination reaction that produces this compound is a key step in this pathway, influencing the balance of amino acids in the cell .

Pharmacokinetics

It’s important to note that the compound’s bioavailability, absorption, distribution, metabolism, and excretion (adme) can significantly impact its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target proteins. For instance, its interaction with Tyrosine–tRNA ligase could influence protein synthesis, potentially affecting cellular function and health .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution within the body and its interaction with target proteins . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

Biochemical Analysis

Biochemical Properties

3-(2-Naphthyl)-D-alanine plays a significant role in biochemical reactions, particularly in the study of protein function and enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of other amino acids and plays a role in nitrogen metabolism. Additionally, this compound can be incorporated into proteins, allowing researchers to study protein structure and function in greater detail .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, and apoptosis. The ability of this compound to impact these fundamental cellular processes makes it a valuable tool for studying cell biology and disease mechanisms.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, either inhibiting or activating their activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions underpin the diverse biological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or extreme pH . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic processes and organ function . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . Understanding the dosage effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by aminotransferases, which transfer amino groups to form other amino acids . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions highlight the role of this compound in cellular metabolism and its potential impact on metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences . The activity and function of this compound can be affected by its subcellular localization, as different cellular compartments provide distinct microenvironments and interactomes . Understanding the subcellular localization of this compound is essential for elucidating its biological roles and mechanisms of action.

Properties

IUPAC Name

(2R)-2-amino-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZXHKDZASGCLU-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313769
Record name D-3-(2-Naphthyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76985-09-6
Record name D-3-(2-Naphthyl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76985-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-2-Naphthyl-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076985096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-3-(2-Naphthyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthalenepropanoic acid, α-amino-, (αR)
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Record name 3-(2-NAPHTHYL)-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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